molecular formula C9H12N2 B2661799 3-(Azetidin-1-yl)aniline CAS No. 1456595-08-6

3-(Azetidin-1-yl)aniline

Cat. No. B2661799
CAS RN: 1456595-08-6
M. Wt: 148.209
InChI Key: DBZRTCGXPMDHKG-UHFFFAOYSA-N
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Description

“3-(Azetidin-1-yl)aniline” is a chemical compound with the CAS Number: 1456595-08-6 . It has a molecular weight of 148.21 and is typically in powder form .


Synthesis Analysis

The synthesis of azetidines, such as “3-(Azetidin-1-yl)aniline”, can be accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method involves the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction .


Molecular Structure Analysis

The InChI Code for “3-(Azetidin-1-yl)aniline” is 1S/C9H12N2/c10-8-3-1-4-9 (7-8)11-5-2-6-11/h1,3-4,7H,2,5-6,10H2 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“3-(Azetidin-1-yl)aniline” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • The introduction of oxetan-3-yl and azetidin-3-yl groups into heteroaromatic bases was achieved using a radical addition method known as the Minisci reaction. This method facilitated the introduction of azetidine into heteroaromatic systems important in drug discovery, exemplified by its application in the synthesis of compounds like the marketed EGFR inhibitor gefitinib and the antimalarial hydroquinine (Duncton et al., 2009).

Antimicrobial Activity

  • New derivatives of 3-chloro-1-(4a,10b-diazaphenanthrene-2-yl)-4-phenyl azetidin-2-one were synthesized and showed significant anti-inflammatory effects compared to indomethacin, indicating the potential of azetidine derivatives in developing new anti-inflammatory agents (Sharma et al., 2013).

Drug Discovery and Development

  • Azetidines have been identified as valuable motifs in drug discovery, with 3,3-Diarylazetidines prepared from N-Cbz azetidinols in a calcium(II)-catalyzed Friedel-Crafts alkylation showing potential for deriving drug-like compounds. This highlights the versatility of azetidines in accessing chemical space for drug discovery (Denis et al., 2018).

Synthesis Techniques and Methodologies

  • A flexible and stereoselective synthesis approach for azetidin-3-ones was developed through gold-catalyzed intermolecular oxidation of alkynes. This method provides a pathway to synthesize functionalized azetidines, expanding the toolkit for organic synthesis and pharmaceutical chemistry (Ye et al., 2011).

Applications in Polymer Chemistry

  • The study on the preparation of supramolecular extenders with precise chain lengths via iterative synthesis showcases the potential application of azetidin-1-yl compounds in creating polyurethane elastomers. This research contributes to the development of materials with specific properties for industrial applications (Kuo et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335, indicating potential hazards if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “3-(Azetidin-1-yl)aniline” are not mentioned in the search results, research on azetidines and their derivatives continues to be an active area of study. For instance, the development of new macromolecular architectures using azetidine monomers is a promising area of research .

properties

IUPAC Name

3-(azetidin-1-yl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-8-3-1-4-9(7-8)11-5-2-6-11/h1,3-4,7H,2,5-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBZRTCGXPMDHKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C1)C2=CC=CC(=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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